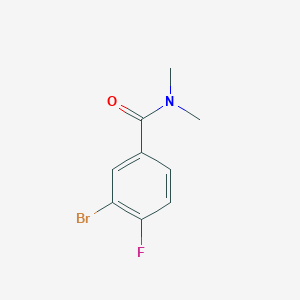

3-bromo-4-fluoro-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCAUMVTMQJFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro N,n Dimethylbenzamide

Precursor Synthesis and Derivatization Strategies

The creation of 3-bromo-4-fluoro-N,N-dimethylbenzamide generally starts with the synthesis of essential precursors, which are subsequently modified to incorporate the required functional groups. These methods are carefully designed to manage the positioning of substituents on the benzene (B151609) ring, a critical factor for the identity and purity of the final product.

Synthesis from Halogenated Benzoic Acid Derivatives

A principal pathway for the synthesis of this compound begins with a halogenated benzoic acid derivative, namely 3-bromo-4-fluorobenzoic acid. chemimpex.comsigmaaldrich.com This initial substance already possesses the necessary bromine and fluorine atoms correctly positioned on the aromatic ring.

The initial step in this synthetic route is the conversion of the carboxylic acid group of 3-bromo-4-fluorobenzoic acid into a more reactive acyl chloride. This is typically accomplished by treating the benzoic acid derivative with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The reaction involves a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is substituted by a chloride ion, yielding 3-bromo-4-fluorobenzoyl chloride. This intermediate is highly reactive and is generally used in the next step without extensive purification.

Table 1: Formation of 3-bromo-4-fluorobenzoyl chloride

| Reactant | Reagent | Product |

| 3-bromo-4-fluorobenzoic acid | Thionyl chloride (SOCl₂) | 3-bromo-4-fluorobenzoyl chloride |

| 3-bromo-4-fluorobenzoic acid | Oxalyl chloride ((COCl)₂) | 3-bromo-4-fluorobenzoyl chloride |

The 3-bromo-4-fluorobenzoyl chloride is then reacted with dimethylamine (B145610) ((CH₃)₂NH) in a process called amidation. This reaction is a nucleophilic acyl substitution where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the displacement of the chloride ion and the formation of the N,N-dimethylamide functional group, completing the synthesis of this compound. A base is often included in the reaction mixture to neutralize the hydrochloric acid (HCl) produced as a byproduct. bath.ac.uk

Table 2: Amidation of 3-bromo-4-fluorobenzoyl chloride

| Reactant | Reagent | Product |

| 3-bromo-4-fluorobenzoyl chloride | Dimethylamine ((CH₃)₂NH) | This compound |

Bromination Reactions on Fluorinated N,N-Dimethylbenzamide Precursors

An alternative synthetic strategy for this compound involves introducing the bromine atom at a later point in the synthesis. This method starts with a fluorinated N,N-dimethylbenzamide precursor, for instance, 4-fluoro-N,N-dimethylbenzamide.

The main difficulty in this method is controlling the position of the incoming bromine atom on the benzene ring, a concept known as regioselectivity. The existing fluorine and N,N-dimethylamido groups on the ring direct new substituents to particular positions. Both the N,N-dimethylamido group and the fluorine atom are ortho-, para-directors. Therefore, careful selection of brominating agents and reaction conditions is crucial to achieve bromination at the desired C-3 position, which is ortho to the amide group and meta to the fluorine. Reagents such as N-bromosuccinimide (NBS) are frequently used for such selective brominations. nih.govorganic-chemistry.org The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of a catalyst. nih.gov

While specific data on the electrochemical bromination of 4-fluoro-N,N-dimethylbenzamide is limited, electrochemical methods have been effectively used for the bromination of similar aromatic compounds. bohrium.comnih.gov This technique presents a potentially more environmentally friendly and controlled alternative to conventional chemical methods. bohrium.com In this process, a bromide salt is oxidized at an anode to generate a reactive bromine species in situ, which then reacts with the aromatic substrate. nih.govacs.org The selectivity of the bromination can often be adjusted by controlling parameters like the electrode material, solvent, and current density. For a compound such as 4-fluoro-N,N-dimethylbenzamide, electrochemical bromination could provide a route to introduce bromine at the C-3 position, though the precise conditions would need to be determined experimentally.

Fluorination Reactions on Brominated N,N-Dimethylbenzamide Precursors

The introduction of a fluorine atom onto an aromatic ring is a critical step that can significantly alter the physicochemical properties of a molecule. In the context of synthesizing this compound, a plausible but challenging route involves the late-stage fluorination of a 3-bromo-N,N-dimethylbenzamide precursor.

Typically, direct fluorination on an unactivated aryl bromide is difficult due to the high bond energy of the C-H bond and the need for specialized, often hazardous, fluorinating agents. A more common strategy involves nucleophilic aromatic substitution (SNAr) on a precursor that has been activated towards nucleophilic attack. For instance, a nitro group positioned para to a suitable leaving group can facilitate the substitution.

Table 1: Hypothetical SNAr Fluorination Approach

| Starting Material | Fluorinating Agent | Typical Conditions | Product |

|---|

Alternative Coupling Reactions for Benzamide (B126) Core Formation

The formation of the benzamide core is the cornerstone of the synthesis. The most conventional method involves the reaction of an activated carboxylic acid derivative with an amine.

Acid Chloride Route: 3-bromo-4-fluorobenzoic acid can be converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-4-fluorobenzoyl chloride is then reacted with dimethylamine to furnish the final product. This is a robust and widely used industrial method.

Amide Coupling Reagents: Modern organic synthesis often employs coupling reagents to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the acid chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to synthesize N-methylbenzamide derivatives, a principle applicable here. chemicalbook.com

From Benzonitriles: An alternative pathway involves the partial hydrolysis or reaction of a benzonitrile (B105546) precursor. For example, 3-bromo-4-fluorobenzonitrile (B1266296) could potentially be converted to the N,N-dimethylbenzamide, although this route is less direct than amidation of the corresponding benzoic acid. google.com A patent describes the synthesis of 3-bromo-4-fluorobenzonitrile from 3-bromo-4-fluoro-benzoic acid amide. google.com

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis offers pathways to synthesize benzamides under milder conditions, with greater efficiency and selectivity. These approaches are central to modern green chemistry principles.

Transition Metal-Catalyzed Amidation Protocols

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of C-N bonds. utexas.edu While direct amidation of 3-bromo-4-fluorobenzoic acid is the primary route, related cross-coupling reactions highlight the power of these catalysts. For instance, copper-catalyzed procedures are well-established for the amination of bromobenzoic acids. nih.gov These reactions typically involve a copper catalyst, a ligand, and a base to couple an aryl halide with an amine.

A variety of N,N-dimethyl benzamides have been synthesized in high yields through copper-catalyzed one-pot reactions using N,N-dimethyl formamide (B127407) (DMF) as the amide source. researchgate.net This method combines C-CN bond cleavage and C-N formation, achieving yields of up to 85%. researchgate.net

Table 2: Representative Conditions for Transition Metal-Catalyzed Amidation

| Catalyst System | Substrates | Base | Solvent | Typical Yields |

|---|---|---|---|---|

| Cu₂O / 1,10-phenanthroline | Benzyl cyanide, Iodobenzene | TsOH | DMF | up to 85% researchgate.net |

| Copper Powder / Cu₂O | 2-bromobenzoic acid, 1-aminopyrene | K₂CO₃ | 2-ethoxyethanol | Not specified nih.gov |

Organocatalytic Methodologies in Benzamide Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In benzamide synthesis, organocatalysts can be used to activate the carboxylic acid group, mimicking the role of traditional coupling agents but often with higher selectivity and under milder conditions. For example, certain chiral organocatalysts have been employed in the asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives, demonstrating the potential of these catalysts in complex amide formations. nih.gov While a direct application to this compound is not prominently documented, the principles of activating a benzoic acid with an organocatalyst for subsequent reaction with dimethylamine are directly applicable.

Photocatalytic and Electrocatalytic Synthetic Pathways

Photocatalysis and electrocatalysis represent cutting-edge methodologies that use light or electricity, respectively, to drive chemical reactions. These techniques can generate highly reactive intermediates under exceptionally mild conditions.

Visible-light photoredox catalysis has been successfully applied to the synthesis and modification of benzamide derivatives. rsc.orgresearchgate.net For example, photocatalytic strategies can channel the reaction of certain benzamides towards C-H arylation or N-dealkylation using methylene (B1212753) blue as a photocatalyst and blue LEDs as the light source. acs.org These methods often proceed through radical or cationic intermediates. acs.org While these examples focus on modifying an existing benzamide, the underlying principles of using light to facilitate C-N bond formation could be adapted for the primary synthesis of targets like this compound.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. Key parameters include temperature, reaction time, solvent, and the molar ratios of reactants and catalysts.

For the synthesis of related compounds, such as 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene, a study found that the optimal conditions involved a 1:0.51 molar ratio of the starting material to the brominating agent (DBDMH) at 15°C for 3 hours, achieving a yield of up to 98.7%. researchgate.net

In the context of forming the N,N-dimethylamide bond from 3-bromo-4-fluorobenzoic acid, optimization would involve screening various coupling agents, bases, and solvents.

Table 3: Optimization Parameters for a Generic Benzamide Synthesis

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Outcome |

|---|---|---|---|---|

| Coupling Agent | EDCI/HOBt | HATU | SOCl₂ (Acid Chloride) | Higher yield, easier purification |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (B95107) (THF) | Better solubility, fewer side reactions |

| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Pyridine | Efficient acid scavenging, minimal side products |

| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Complete reaction, minimized degradation |

| Reaction Time | 2 hours | 12 hours | 24 hours | Reaction goes to completion without product decomposition |

By systematically adjusting these parameters, a synthetic chemist can develop a robust and high-yielding protocol for the synthesis of this compound.

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical factor that can significantly influence the rate and outcome of the synthesis of this compound. The final step in the synthesis of this compound is typically the amidation of a 3-bromo-4-fluorobenzoyl derivative (such as the acyl chloride or the benzoic acid itself) with dimethylamine. The solvent's polarity, proticity, and ability to dissolve reactants and intermediates play a crucial role in the reaction kinetics.

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed in amidation reactions. google.com These solvents can solvate the cationic species, thereby accelerating the reaction rate. For instance, in the conversion of 3-bromo-4-fluorobenzoic acid to the target amide, a polar aprotic solvent can facilitate the activation of the carboxylic acid group and subsequent nucleophilic attack by dimethylamine.

The following table illustrates the hypothetical effect of different solvents on the reaction rate and yield for the amidation of 3-bromo-4-fluorobenzoyl chloride with dimethylamine, based on general principles of organic chemistry.

| Solvent | Dielectric Constant (ε) | Expected Relative Reaction Rate | Potential Side Reactions |

| Dichloromethane (DCM) | 9.1 | Moderate | Low |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Low |

| Acetonitrile (B52724) | 37.5 | High | Possible |

| Dimethylformamide (DMF) | 36.7 | Very High | Potential for decomposition at high temperatures |

Reaction kinetics are also influenced by the concentration of reactants. Higher concentrations generally lead to faster reaction rates, but can also increase the likelihood of side reactions or issues with solubility and heat dissipation. Kinetic studies, often performed using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of reactants and the appearance of the product over time, are essential for optimizing reaction conditions.

Temperature and Pressure Control in Reaction Systems

Temperature and pressure are fundamental parameters that must be carefully controlled throughout the synthesis of this compound and its intermediates. For instance, the bromination of 4-fluorobenzoic acid or its derivatives to introduce the bromine atom at the 3-position is a highly exothermic reaction where temperature control is crucial to prevent over-bromination and the formation of impurities. google.com

In the synthesis of a precursor, 3-bromo-4-fluorobenzoic acid, the acylation of fluorobenzene (B45895) with acetyl chloride is typically carried out at temperatures between 0°C and 100°C, while the subsequent bromination is conducted at a higher temperature range of 50°C to 150°C. google.com The final haloform reaction to yield the benzoic acid is then performed between 0°C and 100°C. google.com Similarly, in the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969), the reaction temperature is maintained between 100°C and 200°C. google.com

The table below summarizes the typical temperature ranges for key reaction steps in the synthesis of precursors to this compound and their impact on the reaction outcome.

| Reaction Step | Reactants | Temperature Range (°C) | Impact on Reaction |

| Bromination | 4-fluorobenzaldehyde | 25 - 65 | Higher temperatures can lead to increased product formation but also potential side reactions. google.com |

| Acylation | Fluorobenzene, Acetyl Chloride | 0 - 100 | Controls the rate of Friedel-Crafts acylation and minimizes side product formation. google.com |

| Amidation | 3-bromo-4-fluorobenzoyl chloride, Dimethylamine | 0 - 50 | Lower temperatures are often preferred to control the exothermicity of the reaction and improve selectivity. |

Pressure control is generally less critical for these types of liquid-phase reactions unless volatile reagents are used or the reaction is performed at temperatures above the boiling point of the solvent. In such cases, a sealed reactor system would be necessary to maintain the desired pressure and prevent the loss of material.

Purification Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final this compound product is essential to ensure high purity. A combination of techniques is often employed to remove unreacted starting materials, reagents, and side products.

Extraction: Liquid-liquid extraction is a common first step in the work-up procedure. For example, after the amidation reaction, the reaction mixture can be diluted with an organic solvent and washed with an aqueous acid solution to remove excess dimethylamine and then with a base to remove any unreacted 3-bromo-4-fluorobenzoic acid. The organic layer containing the desired product is then separated. In the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, the organic layers were combined, washed with brine, and dried. chemicalbook.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the pure compound to crystallize, leaving impurities in the solution. For instance, a crude product of 3-bromo-4-fluorobenzaldehyde was purified by bulk melting crystallization at 31°C to obtain a pure product. google.com

Chromatography: Column chromatography is frequently used for the purification of both intermediates and the final product, especially when dealing with complex mixtures or when very high purity is required. In the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, the crude product was purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent. chemicalbook.comchemicalbook.com

The following table summarizes the common purification techniques and their applications in the synthesis of this compound and related compounds.

| Purification Technique | Purpose | Application Example |

| Extraction | Removal of water-soluble impurities and unreacted reagents. | Washing the organic phase with acidic and basic solutions to remove amine and carboxylic acid impurities. |

| Crystallization | Purification of solid products based on differences in solubility. | Recrystallization of the final product from a suitable solvent to obtain high-purity crystals. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Purification of the final amide product or key intermediates to remove closely related impurities. chemicalbook.comchemicalbook.com |

| Distillation | Purification of liquid compounds based on differences in boiling points. | Purification of liquid intermediates such as 3-bromo-4-fluorobenzaldehyde. google.com |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Fluoro N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 3-bromo-4-fluoro-N,N-dimethylbenzamide, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and various two-dimensional NMR techniques, are not extensively available in publicly accessible scientific literature or databases. While spectroscopic information for isomers and related benzamide (B126) derivatives is documented, specific spectral assignments for this compound remain elusive. Authoritative analysis requires experimentally obtained spectra, which are not currently published.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons

Specific ¹H NMR data detailing the chemical shifts and coupling constants for the aromatic and aliphatic protons of this compound are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Coupling Patterns

Published ¹³C NMR spectra or tabulated chemical shift data for this compound could not be located in surveyed scientific databases and publications.

Fluorine-19 NMR (¹⁹F NMR) for Characterizing Fluorine Environment

Experimental ¹⁹F NMR data, which would be crucial for characterizing the electronic environment of the fluorine atom on the aromatic ring, is not publicly available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Information regarding 2D NMR studies (COSY, HSQC, HMBC) for the definitive structural confirmation of this compound is not present in the available literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

While detailed fragmentation patterns from Electron Ionization Mass Spectrometry (EI-MS) are not fully described, data from mass spectrometric analysis confirms the molecular weight of this compound. In patent literature describing the synthesis of this compound, the mass spectrum showed protonated molecular ions [M+H]⁺ at m/z 246 and 248. google.comgoogle.com The presence of two peaks of nearly equal intensity, separated by two mass units, is the characteristic isotopic signature of a molecule containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing moderately polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion, [M+H]⁺. Due to the presence of two stable isotopes for bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance (50.69% and 49.31%, respectively), the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions, with two peaks of roughly equal intensity separated by two mass-to-charge (m/z) units.

In addition to the protonated molecule, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed. Tandem mass spectrometry (MS/MS) can be utilized for structural confirmation. By selecting the [M+H]⁺ isotopic cluster and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, a primary fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of a stable acylium ion. Another likely fragmentation is the loss of the dimethylamino group.

Table 1: Predicted ESI-MS Ions for this compound This table is interactive. You can sort the data by clicking on the column headers.

| Ion Type | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | 245.99 | 247.99 | Parent ion formed by protonation. |

| Sodium Adduct [M+Na]⁺ | 267.97 | 269.97 | Adduct with sodium ions. |

| Potassium Adduct [M+K]⁺ | 283.94 | 285.94 | Adduct with potassium ions. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass to a very high degree of accuracy (typically to four or more decimal places). This allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements. For this compound, the molecular formula is C₉H₉BrFNO. The theoretical exact mass for the protonated molecule, [C₉H₁₀BrFNO]⁺, can be calculated and compared to the experimentally measured value to confirm the elemental composition.

Calculation of Theoretical Exact Mass: The exact mass of the [M+H]⁺ ion is the sum of the exact masses of the most abundant isotopes of its constituent atoms. msu.edu

Formula: C₉H₁₀⁷⁹BrFN O

Calculation:

9 x C (12.000000) = 108.000000 Da

10 x H (1.007825) = 10.078250 Da

1 x ⁷⁹Br (78.918337) = 78.918337 Da

1 x F (18.998403) = 18.998403 Da

1 x N (14.003074) = 14.003074 Da

1 x O (15.994915) = 15.994915 Da

Total Exact Mass = 245.992984 Da

Table 2: Elemental Composition and Exact Mass This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO |

| Nominal Mass | 245 g/mol |

| Theoretical Exact Mass ([M(⁷⁹Br)+H]⁺) | 245.99298 Da |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show several characteristic absorption bands. As a tertiary amide, it will lack the N-H stretching and bending bands seen in primary and secondary amides.

Key expected absorptions include a strong carbonyl (C=O) stretching band, aromatic C=C and C-H stretching vibrations, and characteristic stretches for the C-N, C-F, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands This table is interactive. You can sort the data by clicking on the column headers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (N-CH₃) |

| 1650 - 1630 | Strong | C=O Stretch (Amide I band) | Tertiary Amide |

| 1600 - 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1420 - 1380 | Medium | C-N Stretch | Aryl-CON(CH₃)₂ |

| 1270 - 1100 | Strong | C-F Stretch | Aryl-F |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. Vibrations of non-polar bonds and symmetric stretching modes tend to produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

Table 4: Predicted Prominent Raman Bands This table is interactive. You can sort the data by clicking on the column headers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1610 - 1580 | Strong | Aromatic Ring Breathing/C=C Stretch |

| 1050 - 990 | Strong | Symmetric Ring Breathing Mode |

Correlation of Experimental Spectra with Computational Predictions

To achieve unambiguous assignment of the observed vibrational bands in the IR and Raman spectra, experimental data can be correlated with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT), often using the B3LYP functional with a basis set such as 6-311++G(d,p), is a common method for this purpose. nih.gov

The computational analysis provides theoretical vibrational frequencies and intensities. chemrxiv.org These calculated frequencies are typically for an isolated molecule in the gas phase and are often scaled by an empirical factor to account for systematic errors and to better match the experimental data, which is usually obtained from a solid or liquid sample. nih.gov This correlation allows for a detailed and confident assignment of even complex vibrations that arise from the coupling of multiple motions.

Chromatographic Purity Analysis and Quality Control

Chromatography is the primary method for assessing the purity of this compound and for its quantification in quality control procedures. High-performance liquid chromatography (HPLC) is the most suitable technique for this non-volatile, aromatic compound.

A reversed-phase HPLC method would typically be employed. In this setup, the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The aromatic ring of the compound allows for sensitive detection using an ultraviolet (UV) detector. The purity is generally determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use in quality control, the method must be validated to ensure it is accurate, precise, linear, and robust.

Table 5: Typical HPLC Parameters for Purity Analysis This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 30 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound such as this compound, HPLC methods are developed to determine its purity and to detect any related substances or impurities that may be present from the synthetic process.

While specific, detailed HPLC analytical methods for this compound are not extensively documented in publicly available literature, a typical method would be established based on the compound's physicochemical properties. The polarity of the molecule, influenced by the bromine, fluorine, and N,N-dimethylbenzamide functional groups, would dictate the choice of the stationary and mobile phases. A reverse-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. The selection of an appropriate solvent system, such as a gradient of acetonitrile and water, would be crucial for achieving optimal separation of the target compound from any impurities. The UV detector wavelength would be selected based on the compound's chromophore, which is expected to have a maximum absorbance in the ultraviolet region.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specified wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

The retention time of the main peak in the chromatogram would be characteristic of this compound under these specific conditions. The purity would then be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the purity assessment of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for definitive identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M+ and M+2) with a roughly 1:1 ratio. A patent document mentions the detection of protonated molecular ions at m/z 246 and 248, which is consistent with the presence of the two bromine isotopes. myskinrecipes.com

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion | Predicted m/z (mass-to-charge ratio) |

| [M+H]+ (with 79Br) | 246 |

| [M+H]+ (with 81Br) | 248 |

The GC-MS analysis would also reveal the presence of any volatile impurities. The purity of the compound can be determined by comparing the peak area of the main component to the total peak areas in the gas chromatogram.

Computational and Theoretical Investigations of 3 Bromo 4 Fluoro N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-bromo-4-fluoro-N,N-dimethylbenzamide at the atomic level. These calculations, based on the principles of quantum mechanics, offer a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can determine various electronic properties. For instance, the distribution of electron density can be mapped, highlighting the electrophilic and nucleophilic regions of the molecule. This information is crucial for predicting its reactivity in chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. For related molecules, such as substituted N,N-dimethylanilines, DFT has been successfully used to understand their reactivity and stability. tci-thaijo.org

Table 1: Illustrative DFT-Calculated Electronic Properties of Aromatic Amides

| Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical ranges for structurally similar aromatic amides. Specific values for this compound would require dedicated DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the three-dimensional structure of the molecule. Moreover, ab initio methods can be used to compute various molecular properties such as dipole moments, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics.

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using quantum chemical methods. These computed frequencies correspond to the vibrational modes of the molecule, which are observed in its IR and Raman spectra. The theoretical spectra can help in the assignment of the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For similar compounds, DFT calculations have shown strong agreement with experimental vibrational frequencies. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Benzamide (B126)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1650 - 1680 | Carbonyl group stretching |

| C-N Stretch | 1350 - 1400 | Amide C-N bond stretching |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene (B151609) ring stretching |

| C-Br Stretch | 550 - 650 | Carbon-bromine bond stretching |

Note: This table provides typical frequency ranges for the specified vibrational modes in substituted benzamides. Precise values for this compound would require specific calculations.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are essential for studying the conformational landscape and intermolecular interactions of this compound.

The presence of rotatable bonds in this compound, particularly the bond between the aromatic ring and the carbonyl group, and the C-N bond of the amide, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformations of the molecule and their relative energies.

Molecular mechanics methods, which use classical force fields to model the potential energy of the system, are well-suited for exploring the conformational space of the molecule. By systematically rotating the flexible dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations. The identification of the global energy minimum provides the most probable structure of the molecule in the gas phase.

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, known as the crystal structure. The nature of this arrangement is governed by intermolecular interactions, such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces.

Computational methods can be used to predict the most likely crystal packing arrangements. This is often achieved through crystal structure prediction (CSP) algorithms that generate a multitude of possible crystal structures and rank them based on their lattice energies. The study of related halogenated benzamides has revealed that intermolecular interactions, including halogen bonding (e.g., Br···O or Br···N interactions), can play a significant role in determining the crystal packing. researchgate.net Understanding the crystal packing is crucial as it influences the material's physical properties, such as its melting point, solubility, and mechanical strength.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in rational drug design, providing insights into how a molecule's chemical structure correlates with its biological activity. Computational modeling is a key tool in modern SAR investigations.

Ligand-based drug design is employed when the three-dimensional structure of a biological target is unknown. This approach relies on the analysis of molecules that are known to interact with the target. However, there is no available research applying these principles to analogues of this compound. While studies on other series of compounds, such as N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, have utilized ligand-based design to develop potential antimicrobial agents, similar comprehensive studies for analogues of this compound are not present in the reviewed literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. There are no published molecular docking studies specifically involving this compound. Research on other fluorinated compounds, such as fluoro flavone (B191248) analogues, has demonstrated the use of molecular docking and molecular dynamics to explore potential anticancer properties by targeting specific kinases. However, this specific benzamide derivative has not been the subject of such investigations.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of thermodynamic and kinetic parameters.

The synthesis of substituted benzamides typically involves the reaction of a benzoic acid derivative with an amine. Computational transition state analysis could provide deep insights into the energy barriers and geometries of the intermediates involved in the synthesis of this compound. However, no such computational analyses for the key synthetic steps leading to this specific molecule have been reported. While synthetic procedures for related compounds like 4-bromo-2-fluoro-N-methylbenzamide are available, they lack accompanying computational studies of the reaction mechanisms.

Computational studies can determine the thermodynamics (e.g., reaction energies) and kinetics (e.g., activation energies) of chemical reactions. This information is crucial for optimizing reaction conditions and understanding reaction feasibility. For this compound, there is a lack of published research detailing thermodynamic and kinetic parameters derived from computational methods for its synthesis or subsequent reactions. Studies on other molecules have utilized Density Functional Theory (DFT) to calculate properties like HOMO-LUMO energy gaps, which relate to kinetic stability, but this has not been applied to the title compound in the available literature.

Chemical Reactivity and Transformational Chemistry of 3 Bromo 4 Fluoro N,n Dimethylbenzamide

Reactions at the Aromatic Ring

The aromatic ring of 3-bromo-4-fluoro-N,N-dimethylbenzamide is substituted with two halogens and a powerful directing group, offering several avenues for chemical modification.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In this compound, the carbon-bromine (C-Br) bond is the primary site of reactivity for these transformations. The C-Br bond is significantly more reactive than the carbon-fluorine (C-F) bond in the key oxidative addition step to the palladium(0) catalyst. wikipedia.org This selective reactivity allows for the targeted modification of the molecule at the C-3 position.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgnih.gov this compound can readily participate in Suzuki reactions to form biaryl structures, which are prevalent in pharmaceuticals and material science.

Sonogashira Reaction: This reaction couples aryl halides with terminal alkynes to create arylalkynes. heowns.comsmolecule.comquora.com The C-Br bond of the title compound is susceptible to Sonogashira coupling, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. heowns.comsmolecule.com Copper-free conditions have also been developed. google.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. acs.orgorganic-chemistry.org This provides a method for vinylation at the C-3 position of the benzamide (B126) ring.

The table below illustrates typical conditions for these cross-coupling reactions, based on established protocols for aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 3-Aryl-4-fluoro-N,N-dimethylbenzamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | 3-(Alkynyl)-4-fluoro-N,N-dimethylbenzamide |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile (B52724) | 3-(Alkenyl)-4-fluoro-N,N-dimethylbenzamide |

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. uwindsor.camyskinrecipes.com

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-bromo-4-methoxy-N,N-dimethylbenzamide |

| Amine | Piperidine | 3-bromo-4-(piperidin-1-yl)-N,N-dimethylbenzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-bromo-4-(phenylthio)-N,N-dimethylbenzamide |

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to perform on the this compound ring. This is due to the cumulative deactivating effects of all three substituents.

Halogens (Br and F): Both bromine and fluorine are ortho, para-directing but are strongly deactivating due to their powerful inductive electron withdrawal.

N,N-Dimethylamide Group (-CONMe₂): This group is deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

The combination of three deactivating groups makes the aromatic ring highly electron-poor and thus unreactive towards most electrophiles. Forcing conditions (high temperatures, strong acids) would be required, which could lead to decomposition or a mixture of poorly regioselective products, rendering EAS a synthetically impractical strategy for this molecule.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of substituted aromatic rings. wikipedia.orgacsreagentes.com.br The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.org

The tertiary amide group (-CONR₂) is one of the most potent DMGs. nih.govorganic-chemistry.org In this compound, the N,N-dimethylamide group strongly directs metalation to the C-2 position. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a substituent with high regioselectivity. This method provides access to 1,2,3,4-tetrasubstituted benzene (B151609) derivatives that are difficult to synthesize through other means.

| Electrophile | Reagent Example | Product at C-2 Position |

| Carbonyl | N,N-Dimethylformamide (DMF) | 2-Formyl- |

| Silyl | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)- |

| Alkyl | Methyl iodide (MeI) | 2-Methyl- |

| Carboxyl | Carbon dioxide (CO₂) | 2-Carboxy- |

Reactions Involving the Amide Functional Group

The N,N-dimethylamide moiety is a robust functional group, but it can undergo specific reactions under certain conditions.

Tertiary amides, such as the N,N-dimethylamide group in the title compound, are generally stable and resistant to hydrolysis. Compared to primary and secondary amides, their hydrolysis requires more forcing conditions, such as prolonged heating in the presence of strong acid or base. acs.orgacs.org This increased stability is due to steric hindrance around the carbonyl carbon and the absence of an N-H proton, which can participate in certain hydrolysis mechanisms.

Under strongly acidic conditions (e.g., refluxing aqueous H₂SO₄), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. youtube.com Under strongly basic conditions (e.g., refluxing aqueous NaOH), hydroxide (B78521) directly attacks the carbonyl carbon. acs.orgacs.org In both cases, the reaction is typically slow and requires significant energy input. This general stability makes the amide group a reliable directing group that can withstand a variety of reaction conditions used to modify other parts of the molecule.

Reduction of the Amide Carbonyl

The tertiary amide functionality in this compound can be reduced to the corresponding tertiary amine, 3-bromo-4-fluoro-N,N-dimethylbenzylamine. This transformation is typically achieved using powerful reducing agents that are capable of reducing the relatively unreactive amide carbonyl group.

Lithium aluminum hydride (LiAlH4) is a common and effective reagent for the reduction of tertiary amides. stackexchange.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of a tetrahedral intermediate. Subsequent elimination of an aluminate species and further reduction of the resulting iminium ion yields the tertiary amine. ucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

| Reagent | Solvent | Typical Temperature | Product |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to reflux | Tertiary Amine |

| Borane (B79455) (BH3) complexes | THF | Room temperature to reflux | Tertiary Amine |

| Nickel Catalysis with Silanes | Toluene | High temperature | Tertiary Amine nih.gov |

Other reducing systems, such as borane (BH3) and its complexes, can also be employed for the reduction of tertiary amides. chemistrysteps.com More recently, catalytic methods have been developed, for instance, using nickel catalysts in the presence of silanes as the reducing agent, which can offer milder reaction conditions and improved functional group tolerance. nih.govorganic-chemistry.org In the case of this compound, the choice of reducing agent would need to consider the potential for side reactions, such as the reduction of the aryl halides, although these are generally stable to hydride reagents under standard amide reduction conditions.

Amide N-Alkylation and Acylation Reactions

Direct N-alkylation or N-acylation of a tertiary amide such as this compound is generally not a feasible reaction. The nitrogen atom in a tertiary amide is part of a planar, resonance-stabilized system, and its lone pair of electrons is delocalized into the carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, making it a very poor nucleophile.

Furthermore, the nitrogen atom is sterically hindered by the two methyl groups and the bulky aromatic ring, which further impedes the approach of an alkylating or acylating agent. Consequently, standard alkylation and acylation procedures are ineffective for tertiary amides.

While there are some specialized and often harsh methods reported for the acylation of tertiary amides, they are not general and their applicability to a substrate like this compound would be uncertain and likely result in low yields. rsc.org These methods often involve the use of highly reactive acylating agents in the presence of strong activators.

Transformations at the Halogen Substituents

The bromine and fluorine atoms on the aromatic ring of this compound are key sites for chemical modification, allowing for the introduction of a wide range of substituents.

The bromine atom at the 3-position can undergo a bromine-lithium exchange reaction. This is a powerful method for the formation of an aryllithium species, which can then be reacted with various electrophiles to introduce new functional groups. The reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) in an anhydrous ethereal solvent. nih.gov

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the bromo-substituent the preferred site of exchange in the presence of a fluoro-substituent. wikipedia.org The resulting aryllithium intermediate, 3-lithio-4-fluoro-N,N-dimethylbenzamide, is a potent nucleophile and can be quenched with a variety of electrophiles.

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO2) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Alkyl halides | Alkyl group |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Boronic esters | Boronic acid/ester |

The fluorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effects of the para-bromo and meta-N,N-dimethylcarboxamide groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, and the reactivity of the halogens is often F > Cl > Br > I. masterorganicchemistry.comstackexchange.com This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

A variety of nucleophiles can be used to displace the fluorine atom, leading to a range of substituted products. The regioselectivity is controlled by the position of the activating groups.

| Nucleophile | Product Type |

| Alkoxides (e.g., NaOMe) | Aryl ethers |

| Amines (e.g., R2NH) | Aryl amines |

| Thiols (e.g., NaSR) | Aryl thioethers |

| Azides (e.g., NaN3) | Aryl azides |

Catalytic Transformations Involving this compound as a Substrate

The N,N-dimethylamide group in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. This allows for the selective functionalization of the otherwise unreactive C-H bonds ortho to the amide group.

For instance, cobalt-catalyzed C-H activation/annulation reactions of benzamides with alkynes have been reported to produce isoquinolinones. nih.gov In such a reaction, the amide group would direct the cobalt catalyst to the C-H bond at the 2-position of the aromatic ring. Subsequent reaction with an alkyne would lead to the formation of a new heterocyclic ring system. The presence of the halogen substituents could influence the electronic properties of the substrate and the efficiency of the catalytic cycle. The reaction conditions typically involve a cobalt catalyst, a base, and an oxidant, and are carried out at elevated temperatures. nih.gov

This approach provides a powerful tool for the synthesis of complex molecules from relatively simple starting materials, and the application of such methodology to this compound could lead to the generation of novel and potentially biologically active compounds.

Enantioselective Transformations

Currently, there is a notable absence of published research specifically detailing the enantioselective transformations of this compound in scholarly articles, patents, or established chemical databases. This suggests that the compound may primarily serve as an intermediate in multi-step syntheses rather than a direct substrate in asymmetric catalysis. The potential for enantioselective reactions exists, for instance, through atroposelective synthesis or asymmetric functionalization of the aromatic ring, but specific examples involving this compound have not been documented in available scientific literature.

Application in Green Chemistry Methodologies

Similarly, a thorough review of scientific literature does not yield specific studies focusing on the application of this compound within green chemistry methodologies. While the principles of green chemistry are broadly applicable to the synthesis and reactions of all chemical compounds, dedicated research on utilizing this particular benzamide derivative in environmentally benign processes, such as reactions in aqueous media, use of renewable feedstocks, or catalytic systems with high atom economy, has not been reported. The development of greener synthetic routes for or using this compound remains an area for future investigation.

Applications of 3 Bromo 4 Fluoro N,n Dimethylbenzamide As a Research Intermediate and Scaffold

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the aromatic ring of 3-bromo-4-fluoro-N,N-dimethylbenzamide makes it an attractive starting material for the synthesis of more elaborate organic compounds with potential applications in medicinal chemistry and material science.

Substituted benzamides are a common structural motif in a wide range of pharmacologically active compounds. The presence of the bromine atom on the this compound scaffold allows for its use in palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This capability enables the introduction of diverse molecular fragments, which is a key strategy in the discovery of new therapeutic agents.

For instance, benzamide (B126) derivatives are known to be inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy. The core structure of this compound can serve as a foundational piece for the synthesis of such inhibitors. The bromine atom can be replaced by various aryl or heteroaryl groups through Suzuki-Miyaura coupling, while the N,N-dimethylamide group can be hydrolyzed to the corresponding carboxylic acid and then coupled with different amines to generate a library of potential drug candidates. A series of 3-substituted benzamide derivatives have been designed and synthesized as Bcr-Abl kinase inhibitors, demonstrating the utility of this structural class in medicinal chemistry nih.gov. Similarly, novel PARP-1 inhibitors have been developed based on carboxamide scaffolds rsc.orgsemanticscholar.orgfrontiersin.org.

Table 1: Potential Pharmacological Targets for Derivatives of this compound

| Target Class | Example Targets | Potential Therapeutic Area |

|---|---|---|

| Kinases | Bcr-Abl, EGFR, HER-2 | Cancer |

| PARP | PARP-1, PARP-2 | Cancer |

The unique electronic and structural features of this compound also make it a promising building block for the development of new materials. The presence of both an electron-withdrawing fluorine atom and a bromine atom suitable for cross-coupling reactions allows for the synthesis of π-conjugated systems with tailored optoelectronic properties.

These characteristics are highly desirable in the field of organic electronics, particularly for the development of organic light-emitting diodes (OLEDs). Benzophenone-based derivatives, which share structural similarities with benzamides, have been explored as host materials and emitters in OLEDs nih.gov. The introduction of different substituents through the bromo and fluoro positions on the benzamide core could be used to tune the emission color and efficiency of such materials. Halogen bonding is another interaction that can be exploited in polymer science to create smart materials rsc.orgrsc.org. The bromine and fluorine atoms in this compound could participate in such interactions, leading to the formation of self-assembled polymeric structures with interesting properties.

Contribution to Chemical Methodology Development

Beyond its use in the synthesis of specific target molecules, this compound can also serve as a valuable tool in the development and optimization of new chemical reactions and catalytic systems.

The presence of multiple, distinct reactive sites on this compound makes it an excellent substrate for reaction optimization studies. For example, in the context of palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-F bonds can be investigated under different catalytic conditions. Researchers can use this molecule to screen various ligands, bases, and solvents to develop selective methods for functionalizing one site over the other.

A study on the palladium-catalyzed amination of the related compound 3-bromo-4-fluoro-acetophenone demonstrated the chemoselective reaction at the C-Br bond over the C-F bond researchgate.net. This type of selectivity is crucial for the efficient synthesis of complex molecules. This compound could be used in similar studies to optimize Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions, providing valuable data for the broader synthetic community mdpi.comugr.esresearchgate.netmdpi.com.

New catalytic systems are constantly being developed to improve the efficiency, selectivity, and scope of chemical transformations. This compound can serve as a benchmark compound to evaluate the performance of these new catalysts. Its well-defined structure and the presence of both an aryl bromide and an aryl fluoride allow for a direct comparison of the catalyst's ability to activate different carbon-halogen bonds.

The electronic effects of the fluorine and N,N-dimethylcarboxamide substituents provide a specific electronic environment that can be used to test the robustness and functional group tolerance of a new catalyst. For example, a new palladium catalyst designed for C-F activation could be tested on this compound to determine its efficacy in the presence of a more reactive C-Br bond. The insights gained from such studies are essential for advancing the field of catalysis osti.gov.

Structure-Property Relationship Exploration in Benzamide Systems

The systematic study of how changes in molecular structure affect the physical and chemical properties of a compound is a cornerstone of chemical research. This compound provides a platform for exploring these structure-property relationships in substituted benzamide systems.

The interplay of the electronic effects of the bromo, fluoro, and N,N-dimethylcarboxamide substituents can be investigated to understand their influence on properties such as:

Electronic Properties: The electron-withdrawing nature of the fluorine and bromine atoms, combined with the resonance effects of the amide group, will impact the electron density distribution in the aromatic ring. This, in turn, affects the molecule's reactivity in electrophilic and nucleophilic aromatic substitution reactions ucalgary.carsc.org.

Lipophilicity: The substituents will influence the compound's solubility and partitioning between polar and non-polar environments, which is a critical parameter for drug candidates nih.gov.

By systematically modifying the structure of this compound and observing the resulting changes in its properties, researchers can develop predictive models that aid in the rational design of new molecules with desired characteristics.

Table 2: Predicted Influence of Substituents on the Properties of this compound

| Substituent | Electronic Effect | Predicted Impact on Properties |

|---|---|---|

| 3-Bromo | Inductively withdrawing, weak resonance effect | Increases electrophilicity of the ring, provides a site for cross-coupling. |

| 4-Fluoro | Inductively withdrawing, weakly resonance donating | Increases electrophilicity of the ring, can participate in hydrogen bonding. |

Influence of Halogenation on Molecular Architecture

In related halogenated benzamide crystal structures, the interplay between different intermolecular forces is well-documented. The fluorine atom, being highly electronegative, frequently participates in weak hydrogen bonds with carbon-hydrogen groups (C-H···F). The bromine atom can engage in several types of interactions, including bromine-oxygen (Br···O) contacts and bromine-bromine (Br···Br) interactions. These interactions, though weak individually, collectively contribute to the stability and specific arrangement of molecules in the crystal lattice.

The planarity of the molecule is also affected by halogenation. The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter. Steric hindrance and electronic effects from the ortho- and meta-positioned halogens can cause a twist in the amide group relative to the ring. This conformational preference is crucial as it influences how the molecule interacts with biological targets or fits into the active sites of enzymes. Theoretical studies on similar halogenated molecules show that these non-covalent interactions are primarily dispersive in nature and play a vital role in the formation of different polymorphic modifications.

Note: The data in this table are representative values derived from studies on structurally similar halogenated aromatic compounds and are intended to illustrate the principles of molecular architecture.

Impact of N,N-Dimethyl Amide Moiety on Reactivity

The N,N-dimethyl amide group is a powerful functional moiety that profoundly influences the chemical reactivity of the aromatic ring. Its primary role is that of a directed metalation group (DMG), which is fundamental to a synthetic strategy known as Directed Ortho-Metalation (DoM).

In the DoM process, the amide group's oxygen atom chelates to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This chelation positions the lithium base in close proximity to the C-H bond at the ortho position (C2), facilitating its deprotonation to form a stabilized aryllithium intermediate. This intermediate can then react with a wide range of electrophiles, allowing for the regioselective introduction of new functional groups exclusively at the position adjacent to the amide.

However, the reactivity of this compound is characterized by a critical competition between two potential pathways:

Directed Ortho-Metalation (DoM): Deprotonation at the C2 position, directed by the amide group.

Halogen-Metal Exchange: Reaction at the C3 position, where the bromine atom is substituted by the lithium from the organolithium reagent.

For aryl bromides, the halogen-metal exchange reaction is generally much faster than C-H deprotonation. Consequently, treatment of this compound with a standard alkyllithium base at low temperatures is expected to preferentially yield the 3-lithio species. This provides a regioselective pathway to introduce substituents at the C3 position, which would be difficult to achieve through classical electrophilic aromatic substitution. The fluorine atom at the C4 position is less susceptible to this exchange.

The electronic properties of the N,N-dimethyl amide group also play a role. As a moderately activating group, it increases the electron density of the aromatic ring, although this effect is counteracted by the electron-withdrawing nature of the halogen substituents. The steric bulk of the two methyl groups on the nitrogen atom can also influence the approach of reagents and the conformation of the amide bond, further modulating the molecule's reactivity.

Conclusion and Future Research Directions

Summary of Current Research Achievements on 3-bromo-4-fluoro-N,N-dimethylbenzamide

Direct research focusing exclusively on this compound is not extensively documented in publicly available scientific literature. Its existence is primarily noted in chemical supplier databases, indicating its availability for research purposes. The majority of scientific inquiry has been directed towards its precursors, isomers, and related analogues. For instance, significant research has been conducted on the synthesis of 3-bromo-4-fluorobenzoic acid, a logical precursor to the title compound. google.comgoogle.com Methodologies for the bromination of fluorinated aromatic compounds and the subsequent conversion of the carboxylic acid to an N,N-dimethylamide are well-established principles in organic chemistry, suggesting that the synthesis of this compound is readily achievable. stackexchange.com

Identified Gaps in Current Research and Knowledge

The most significant gap in the current body of scientific knowledge is the lack of dedicated studies on this compound itself. There is a dearth of published data concerning its detailed physicochemical properties, spectroscopic characterization, crystallographic structure, and biological activity. While the properties can be inferred from similar structures, empirical data is essential for a complete understanding. Furthermore, its potential applications in medicinal chemistry, agrochemistry, and materials science remain unexplored. The reactivity of the compound, particularly in cross-coupling reactions at the bromine-substituted position, has not been systematically investigated.

Prospective Avenues for Synthetic Development

The synthesis of this compound would likely commence from 3-bromo-4-fluorobenzoic acid. innospk.com The conversion of the carboxylic acid to the corresponding N,N-dimethylamide is a standard transformation in organic synthesis. Common methods include the activation of the carboxylic acid with reagents such as thionyl chloride or oxalyl chloride to form the acyl chloride, followed by reaction with dimethylamine (B145610). Alternatively, peptide coupling reagents could be employed for a milder conversion.

Future synthetic development could focus on more efficient and environmentally benign synthetic routes. This could involve exploring one-pot syntheses from more readily available starting materials. Additionally, the development of scalable synthetic processes will be crucial if this compound is to find broader applications.

| Reaction Step | Reagents and Conditions | Description |

| Amide Formation | 1. SOCl₂ or (COCl)₂, 2. HN(CH₃)₂ | Conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine. |

| Peptide Coupling | EDC, HOBt, HN(CH₃)₂, DIPEA in DMF | A milder method for direct conversion of the carboxylic acid to the amide. |

Potential for Advanced Spectroscopic and Computational Studies

A thorough spectroscopic characterization of this compound is a critical next step. This would involve techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. nih.gov Infrared spectroscopy would provide information about the functional groups present. scialert.net

Computational studies, using methods like Density Functional Theory (DFT), could offer valuable insights into the molecule's electronic structure, conformational preferences, and reactivity. researchgate.net Such studies could predict spectroscopic data, calculate molecular orbitals, and model potential interactions with biological targets, thereby guiding experimental work.

| Spectroscopic Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants for the aromatic and methyl protons. |

| ¹³C NMR | Chemical shifts for all carbon atoms, including the carbonyl and aromatic carbons. |

| ¹⁹F NMR | Chemical shift and coupling constants for the fluorine atom. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. |

| Infrared Spectroscopy | Characteristic absorption bands for the carbonyl group and aromatic ring. |

Future Applications in Chemical Synthesis and Discovery

The true potential of this compound lies in its utility as a building block for more complex molecules. The presence of three distinct functional handles—the bromo substituent, the fluoro substituent, and the dimethylamide group—makes it a versatile scaffold.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at the 3-position. This is a powerful tool for generating libraries of compounds for drug discovery. Benzamide (B126) derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. walshmedicalmedia.com The unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents. The fluorine atom can also influence the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability, making it a desirable feature in drug design. nih.gov

In the realm of materials science, this compound could serve as a monomer or intermediate for the synthesis of novel polymers or functional materials with specific electronic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-4-fluoro-N,N-dimethylbenzamide with high purity?

- Methodology : The compound can be synthesized via sequential halogenation and amidation. First, bromination and fluorination of the benzamide scaffold are performed using regioselective electrophilic aromatic substitution (e.g., N-bromosuccinimide and Selectfluor). Subsequent dimethylation of the amide group is achieved using methyl iodide in the presence of a base like NaH or K₂CO₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via -NMR. Impurities from incomplete dimethylation can be minimized by optimizing reaction time and temperature .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodology : Solubility screening in DMSO, ethanol, or aqueous buffers (pH 4–9) is recommended. Stability studies under varying temperatures (4°C, 25°C) and light exposure should be conducted using HPLC-UV. For hydrophobic compounds, co-solvents like cyclodextrins or surfactants (e.g., Tween-80) improve aqueous solubility .

- Data Interpretation : Reduced solubility in polar solvents may arise from the lipophilic trifluoromethyl and bromo substituents. Stability issues under basic conditions could indicate susceptibility to hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- -/-NMR : Confirm substitution patterns (e.g., bromo/fluoro positions) and dimethylamide integration.

- HRMS : Validate molecular weight (expected [M+H]⁺: 274.02).

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and C-F/C-Br stretches.

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The bromo group acts as a leaving site in Suzuki-Miyaura couplings. Reactivity can be modulated by the electron-withdrawing fluoro and dimethylamide groups, which reduce electron density at the aryl ring. Screen Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) under inert conditions. Monitor yields via GC-MS or -NMR .

- Contradictions : reports lower yields for sterically hindered derivatives; adjust coupling partners (e.g., aryl boronic esters vs. acids) to mitigate this .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodology :

- Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., bacterial PPTases mentioned in ).

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

- QSAR : Corrogate substituent effects (e.g., bromo vs. chloro) on activity.

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can conflicting crystallographic data (e.g., disordered halogen positions) be resolved for this compound?